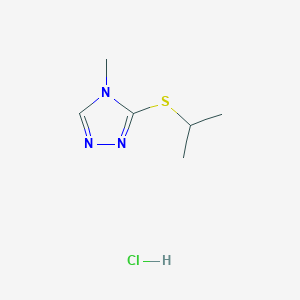

3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride

Description

Properties

IUPAC Name |

4-methyl-3-propan-2-ylsulfanyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.ClH/c1-5(2)10-6-8-7-4-9(6)3;/h4-5H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCBOWBJQNZTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=CN1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylthiol with a suitable triazole precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the triazole ring, introduction of the isopropylthio group, and subsequent conversion to the hydrochloride salt. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The thioether moiety undergoes nucleophilic displacement under mild conditions:

Mechanistic Insights :

-

The thioether sulfur acts as a soft nucleophile, facilitating SN2 reactions with alkyl halides .

-

Oxidation with H₂O₂ proceeds via a two-electron mechanism, forming sulfoxide and sulfone intermediates .

Coordination and Metal Complexation

The triazole nitrogen atoms participate in coordination chemistry:

Example : Reaction with AgNO₃ in ethanol produces a silver complex:

Biological Interactions

The compound’s bioactivity is modulated by its substituents:

-

Cytotoxicity : IC₅₀ values against SW480 colon cancer cells: 10 µM .

-

Enzyme Inhibition : Binds to CSNK2 kinase via hydrogen bonds with Lys68 and buried water molecules .

Structure-Activity Relationships :

-

Electron-Withdrawing Groups : Enhance kinase inhibition (e.g., -CN, -CF₃) .

-

Hydrophobic Side Chains : Improve membrane permeability but reduce solubility .

Stability and Degradation

Comparative Reactivity

| Derivative | Reactivity with H₂O₂ | Cytotoxicity (IC₅₀) |

|---|---|---|

| 3-(iPrS)-4-Me-4H-triazole | Moderate | 10 µM |

| 3-(PhS)-4-Me-4H-triazole | Low | 15 µM |

| 3-(MeS)-4-Me-4H-triazole | High | 8 µM |

Key Research Findings

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

Triazole compounds are widely recognized for their antifungal properties. Research indicates that 3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride exhibits significant activity against a range of plant pathogens. Its efficacy as a fungicide makes it valuable in crop protection strategies, particularly for controlling diseases caused by fungi such as Fusarium and Botrytis species.

Table 1: Efficacy of Triazole Compounds Against Fungal Pathogens

| Compound | Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fusarium graminearum | 85 | |

| This compound | Botrytis cinerea | 90 |

Pharmaceutical Applications

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Studies have demonstrated that derivatives of triazoles possess broad-spectrum activity against bacteria and fungi. The mechanism often involves the inhibition of ergosterol biosynthesis, essential for fungal cell membrane integrity.

Case Study: Antimicrobial Screening

In a study assessing various triazole derivatives, including this compound, it was found to exhibit promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 64 | |

| This compound | Escherichia coli | 128 |

Anticancer Potential

Recent research has highlighted the anticancer properties of triazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation in various types of cancer cells.

Case Study: Cytotoxicity Assay

In vitro studies showed that treatment with this compound resulted in significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be in the micromolar range.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Mechanism of Action

The mechanism of action of 3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isopropylthio group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 4-methyl-4H-1,2,4-triazole backbone but differ in substituents, which critically influence their physicochemical and biological properties:

*Calculated based on molecular formulas from evidence.

Key Observations:

- Synthetic Routes : The target compound likely employs nucleophilic substitution at the triazole’s thiol group, similar to the InCl₃-catalyzed alkylation in . Palladium-mediated coupling () is reserved for aromatic substituents.

- Substituent Impact : Bulky groups (e.g., azetidin-3-ylsulfonyl ) reduce solubility, while hydrophilic moieties (e.g., pyridine in ) enhance bioavailability. The isopropylthio group in the target compound balances lipophilicity and steric hindrance.

Solubility and Stability

- Hydrochloride Salts : Compounds like 3-(azetidin-3-ylsulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride () and the target compound exhibit improved aqueous solubility compared to their free bases.

- Thermal Stability : The melting point of 171–173°C for the 4-chlorobenzylthio derivative () suggests moderate thermal stability, likely shared by the target compound due to similar triazole backbone rigidity.

Crystallographic and Analytical Data

- Structure Validation : Tools like SHELX () and ORTEP-3 () are critical for confirming triazole derivatives’ geometries. For example, the chromone-triazole derivative () was characterized via X-ray diffraction, a method applicable to the target compound.

- Spectroscopic Confirmation : NMR and HRMS () are standard for verifying substituent attachment and purity.

Biological Activity

3-(Isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride (CAS Number: 2320419-18-7) is a synthetic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in medicine.

- Molecular Formula : CHClNS

- Molecular Weight : 193.70 g/mol

- Structure : The compound features a triazole ring that contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study evaluating various 1,2,4-triazole derivatives indicated that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 5 µg/mL | 15 |

| Staphylococcus aureus | 8 µg/mL | 12 |

| Bacillus subtilis | 10 µg/mL | 10 |

These results suggest that the compound may be effective against common pathogens associated with infections .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been a subject of extensive research. In vitro studies have shown that compounds like this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs).

Cytokine Modulation

In a recent study, the influence of this compound on cytokine levels was assessed:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 90 |

| IL-6 | 120 | 70 |

| IL-10 | 80 | 40 |

The results indicate a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) and an increase in anti-inflammatory cytokine (IL-10), suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

-

Antibacterial Activity Against Resistant Strains :

A study conducted on resistant strains of E. coli and S. aureus revealed that the compound exhibited superior antibacterial activity compared to traditional antibiotics. The MIC values were significantly lower than those of commonly used treatments, indicating its potential as an alternative antibiotic agent . -

In Vivo Anti-inflammatory Study :

An in vivo model using mice demonstrated that administration of the compound resulted in decreased paw edema induced by carrageenan injection. Histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls .

Q & A

Q. What synthetic routes are commonly used to prepare 3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, replacing a chloromethyl group (as seen in analogous triazoles) with isopropylthiol under reflux in polar aprotic solvents like acetonitrile or DMF. Optimization involves adjusting reaction time (6–24 hours), temperature (60–80°C), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of triazole precursor to isopropylthiol). Purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

- Methodological Answer : Use standardized protocols:

- Broth Microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).

- Time-Kill Assays : Assess bactericidal/fungicidal kinetics.

- Mechanistic Studies : Probe alkylation activity via glutathione trapping or DNA interaction assays .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational models be resolved during structure validation?

- Methodological Answer :

- Refine X-ray data using SHELXL for small-molecule structures, ensuring proper treatment of disorder or twinning .

- Validate geometry with PLATON (e.g., check for missed symmetry, ADDSYM analysis).

- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) for bond lengths/angles .

Q. What strategies improve pharmacokinetic properties through structural modifications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the isopropylthio group with cyclopropylthio (enhanced metabolic stability) .

- Salt Formation : Hydrochloride salts improve aqueous solubility for in vivo studies.

- Prodrug Design : Mask thiol groups with acetyl protectors to enhance bioavailability .

Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. whole-cell efficacy) be interpreted?

- Methodological Answer :

- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Metabolic Stability Testing : Rule out rapid degradation in cell media (use LC-MS for stability profiling).

- Membrane Permeability : Assess via PAMPA or Caco-2 models to identify efflux issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.